1-(4-bromophenyl)-5-(4-chlorobenzyl)-3a,6a-dihydrospiro[1H-furo[3,4-c]pyrrole-3,2'-(1'H)-indene]-1',3',4,6(2'H,3H,5H)-tetrone
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Overview
Description
3-(4-bromophenyl)-5-(4-chlorobenzyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound characterized by its unique spiro structure
Preparation Methods
The synthesis of 3-(4-bromophenyl)-5-(4-chlorobenzyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone involves multiple steps, including the formation of the spiro structure and the introduction of bromine and chlorine substituents. The synthetic routes typically involve:
Formation of the spiro structure: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of substituents: Bromine and chlorine atoms are introduced using halogenation reactions under controlled conditions.
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-(4-bromophenyl)-5-(4-chlorobenzyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
3-(4-bromophenyl)-5-(4-chlorobenzyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving biological activity and interactions with biomolecules.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-(4-chlorobenzyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to these targets, leading to changes in biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-(4-bromophenyl)-5-(4-chlorobenzyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone can be compared with other similar compounds, such as:
- 3-(4-bromophenyl)-2-((3-chlorobenzyl)thio)-4(3H)-quinazolinone
- 4-bromo-N,N-bis(4-(tert-butyl)phenyl)aniline
These compounds share some structural similarities but differ in their specific substituents and overall structure, leading to differences in their chemical properties and applications.
Properties
Molecular Formula |
C27H17BrClNO5 |
---|---|
Molecular Weight |
550.8g/mol |
IUPAC Name |
1-(4-bromophenyl)-5-[(4-chlorophenyl)methyl]spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
InChI |
InChI=1S/C27H17BrClNO5/c28-16-9-7-15(8-10-16)22-20-21(26(34)30(25(20)33)13-14-5-11-17(29)12-6-14)27(35-22)23(31)18-3-1-2-4-19(18)24(27)32/h1-12,20-22H,13H2 |
InChI Key |
WRKVOYLBJLJCQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3(C2=O)C4C(C(O3)C5=CC=C(C=C5)Br)C(=O)N(C4=O)CC6=CC=C(C=C6)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3(C2=O)C4C(C(O3)C5=CC=C(C=C5)Br)C(=O)N(C4=O)CC6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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